N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide backbone linked to a substituted pyrimidine ring and a 3-chloro-4-fluorophenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O2/c1-3-27-17-11-16(21-12(2)22-17)24-6-8-25(9-7-24)18(26)23-13-4-5-15(20)14(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPXSIXBKATYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as:
It features a piperazine ring substituted with a chloro-fluoro phenyl group and an ethoxy-methyl pyrimidine moiety. This unique structure suggests diverse biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various disease pathways, such as kinases associated with cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : It has been noted for its potential antitumor effects, particularly through the inhibition of epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers.
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, including resistant ones, indicating potential use in treating infections.
- Neurological Effects : Given its interaction with neurotransmitter systems, it may have applications in treating neurological disorders.
Case Studies and Experimental Data
A review of literature reveals several studies focusing on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Demonstrated significant inhibition of cell proliferation in cancer cell lines (IC50 values < 10 µM) |
| Study 2 | Antimicrobial | Exhibited MIC values ranging from 15 to 125 µg/mL against various Gram-positive bacteria |
| Study 3 | Neurological | Showed promise in modulating neurotransmitter levels in animal models |
Notable Research Articles
- Antitumor Mechanisms : A study published in Cancer Research highlighted the compound's ability to inhibit EGFR and HER2 signaling pathways, leading to reduced tumor growth in xenograft models.
- Antimicrobial Efficacy : Research in Journal of Antimicrobial Chemotherapy reported the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with significant bactericidal activity observed.
- Neuropharmacological Effects : An investigation into its effects on serotonin receptors indicated potential applications for mood disorders.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physical Properties
Key Observations :
Substituent Position and Polarity: Halogen position significantly impacts melting points. For example, A5 (3-Cl) melts at 193–195°C, while A6 (4-Cl) melts at 189–191°C, suggesting meta-substituents may enhance crystal packing . The 3-chloro-4-fluoro group in the target compound likely increases polarity compared to mono-halogenated analogs (e.g., A5, A3).
Ethoxy groups generally increase metabolic stability over methoxy due to reduced oxidation susceptibility.
Piperazine Conformation :
- Piperazine rings in analogs like A5 and A6 adopt chair conformations, which optimize hydrogen bonding and reduce steric strain .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-chloro-4-fluorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?
- Methodology : The synthesis involves coupling substituted piperazine derivatives with halogenated aryl or heteroaryl precursors. For example, reacting N-aryl α-chloroacetamides or 2-chloro-1-(arylpiperazine)ethanones with pyrimidinone intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Critical parameters include stoichiometric control of the aryl halide and base (e.g., K₂CO₃) to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to confirm bond lengths, angles, and packing motifs. For piperazine-carboxamide derivatives, monoclinic crystal systems (e.g., space group P21/c) are common, with unit cell parameters such as a = 9.992 Å, b = 9.978 Å, and c = 31.197 Å. Data refinement (R-factor < 0.06) ensures accuracy . Hydrogen bonding between the carboxamide NH and pyrimidine N atoms stabilizes the lattice .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the pyrimidine core’s affinity for ATP-binding pockets. Fluorophenyl and piperazine moieties enhance cellular permeability, making cell-based viability assays (MTT or Alamar Blue) in cancer lines (e.g., HeLa or MCF-7) appropriate . Dose-response curves (IC₅₀ values) and selectivity indices against non-target kinases (e.g., PKC) should be calculated.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodology : Employ Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂ for cross-coupling). Evidence suggests that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Continuous-flow reactors improve mixing and heat transfer for intermediates prone to degradation .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assays using orthogonal methods. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Surface plasmon resonance (SPR) can quantify binding affinity independently of enzymatic activity . Additionally, molecular dynamics simulations (e.g., GROMACS) can model ligand-protein interactions to explain variability in activity .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?
- Methodology : Systematically modify substituents on the pyrimidine (e.g., ethoxy → methoxy) and fluorophenyl (e.g., chloro → bromo) groups. Compare logP (HPLC) and polar surface area (PSA) to correlate physicochemical properties with permeability. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility . Pharmacophore mapping (e.g., Schrödinger) identifies critical hydrogen-bond acceptors/donors .
Q. How can computational modeling predict metabolic pathways and reactive intermediates?
- Methodology : Use density functional theory (DFT) to calculate activation energies for oxidation (e.g., CYP450-mediated) or hydrolysis. Tools like Gaussian09 simulate transition states for N-dealkylation or piperazine ring cleavage . Pair with in vitro microsomal stability assays (human liver microsomes) to validate predictions .
Q. What analytical techniques characterize metabolic stability and pharmacokinetics?
- Methodology : High-resolution mass spectrometry (HRMS) identifies metabolites in plasma or urine samples. Liquid chromatography (LC-MS/MS) quantifies parent compound depletion over time. Pharmacokinetic parameters (t₁/₂, Cmax) are derived from rodent studies, with allometric scaling for human predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
